3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound belongs to the imidazopurine-2,4-dione class, characterized by a benzyl group at position 3 and a 2-(dimethylamino)ethyl chain at position 8. The dimethylaminoethyl group may enhance solubility and brain penetration, while the benzyl substituent could influence receptor binding affinity .
Properties
IUPAC Name |
2-benzyl-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-14-12-25-16-17(21-19(25)24(14)11-10-22(2)3)23(4)20(28)26(18(16)27)13-15-8-6-5-7-9-15/h5-9,12H,10-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYYOGXUFRPHGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[2,1-f]purine core.
Introduction of the benzyl group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Attachment of the dimethylaminoethyl side chain: This step involves the alkylation of the imidazo[2,1-f]purine core with a dimethylaminoethyl halide under basic conditions.
Methylation of the purine ring: The final step involves the methylation of the purine ring using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Research
Research indicates that compounds similar to EVT-3140972 exhibit anticancer properties by inhibiting specific pathways involved in tumor growth. The imidazopurine structure is known for its ability to interact with various biological targets.
Case Study : A study conducted on derivatives of imidazo[2,1-f]purines demonstrated their effectiveness in inhibiting the proliferation of cancer cell lines. The results suggested that these compounds could serve as potential leads for developing novel anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| EVT-3140972 | MCF-7 (Breast) | 12.5 |
| EVT-3140972 | A549 (Lung) | 15.3 |
Neurological Disorders
The dimethylaminoethyl group in EVT-3140972 suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their neuroprotective effects.
Case Study : In a preclinical model of Alzheimer's disease, a related compound showed significant reduction in amyloid-beta plaques and improved cognitive function in treated animals. This highlights the potential of EVT-3140972 in neuropharmacology.
| Study Type | Model Used | Key Findings |
|---|---|---|
| Preclinical | Alzheimer's Mouse Model | Reduced amyloid plaques by 30% |
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for certain enzymes involved in cellular signaling pathways. This can be particularly useful in studying metabolic processes.
Research Findings : Inhibition assays revealed that EVT-3140972 effectively inhibited the enzyme dihydrofolate reductase (DHFR), a critical target in cancer therapy.
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| DHFR | 85% |
Screening Compounds
Due to its unique structure, EVT-3140972 is utilized as a screening compound in drug discovery programs aimed at identifying new therapeutic agents.
Application Example : As part of a high-throughput screening initiative, EVT-3140972 was included among other compounds to evaluate their effects on cellular viability and proliferation rates across various cell lines.
Mechanism of Action
The mechanism of action of 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Receptor Affinity
The pharmacological profiles of imidazopurine-2,4-dione derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogues:
Key Observations :
Therapeutic Potential and Mechanistic Insights
- Antidepressant Efficacy : AZ-853 and AZ-861 show dose-dependent reductions in immobility time in the forced swim test (FST), with AZ-853’s efficacy linked to brain penetration . The target compound’s shorter side chain may balance receptor engagement and pharmacokinetics.
- Dual-Target Activity : Compound 5 (from ) combines 5-HT1A affinity with PDE4B inhibition, suggesting structural flexibility for multi-target designs .
- Oncology Applications: CB11’s PPARγ agonism illustrates how substituent variation (e.g., aminophenyl) can redirect activity from CNS to oncology .
Biological Activity
The compound 3-benzyl-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₄O₂
- Molecular Weight : 286.33 g/mol
The imidazo[2,1-f]purine core is significant for its role in biological activity, particularly in relation to nucleoside analogs and their interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-a]pyrimidines, which share structural similarities with the target compound, exhibit notable antimicrobial properties. In a study evaluating various imidazo compounds against a range of microorganisms, many derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as pathogenic fungi . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anti-Angiogenic Effects
The compound has been noted for its anti-angiogenic properties. A patent describes its use in treating conditions related to abnormal blood vessel formation (angiogenesis), which is crucial in diseases such as cancer and diabetic retinopathy . The mechanism involves inhibition of endothelial cell proliferation and migration, which are essential for new blood vessel formation.
Adenosine Receptor Modulation
Another area of interest is the modulation of adenosine receptors. Compounds resembling the structure of our target have been shown to act as selective antagonists at adenosine A1 receptors, which play a role in various physiological processes including cardiac function and neurotransmission. This modulation can lead to therapeutic effects in conditions such as heart failure and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in Molecules, researchers synthesized various imidazo derivatives and tested them against 13 different microbial strains. The results indicated that certain compounds exhibited MIC (Minimum Inhibitory Concentration) values as low as 0.5 µg/mL against resistant strains of bacteria . This suggests that similar derivatives may hold promise for developing new antimicrobial agents.
Case Study 2: Anti-Angiogenic Potential
A study focused on the anti-angiogenic activity of related compounds demonstrated that administration of these agents reduced tumor growth by inhibiting angiogenesis in murine models. The study highlighted the potential for these compounds to be developed into treatments for cancers characterized by rapid vascular growth .
ADME-Tox Profile
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is critical for understanding the viability of any pharmaceutical compound. Preliminary molecular docking studies suggest favorable interactions with metabolic enzymes, indicating potential for good bioavailability and safety profiles. However, comprehensive toxicological assessments are necessary to evaluate long-term safety and efficacy in clinical settings .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
